molecular formula C9H16O3 B14231400 4-Penten-2-one, 1,1-diethoxy- CAS No. 497845-69-9

4-Penten-2-one, 1,1-diethoxy-

Cat. No.: B14231400
CAS No.: 497845-69-9
M. Wt: 172.22 g/mol
InChI Key: QKIQAGWXLCOPKK-UHFFFAOYSA-N
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Description

4-Penten-2-one, 1,1-diethoxy- is an organic compound with the molecular formula C9H16O3 It is a derivative of pentenone, where the ketone group is substituted with two ethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-2-one, 1,1-diethoxy- typically involves the reaction of 4-penten-2-one with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate hemiacetal, which then undergoes further reaction to form the diethoxy derivative. The reaction conditions usually involve refluxing the reactants in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 4-Penten-2-one, 1,1-diethoxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Penten-2-one, 1,1-diethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Penten-2-one, 1,1-diethoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Penten-2-one, 1,1-diethoxy- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Penten-2-one, 1,1-diethoxy- is unique due to the presence of two ethoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

1,1-diethoxypent-4-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-4-7-8(10)9(11-5-2)12-6-3/h4,9H,1,5-7H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIQAGWXLCOPKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C(=O)CC=C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40462587
Record name 4-Penten-2-one, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

497845-69-9
Record name 4-Penten-2-one, 1,1-diethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40462587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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